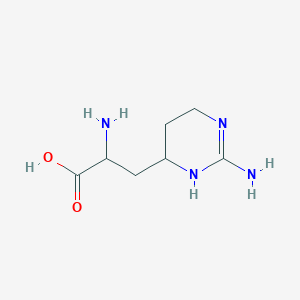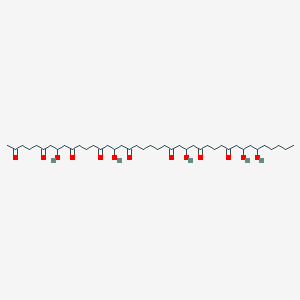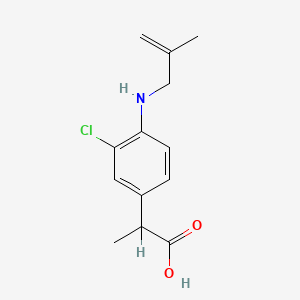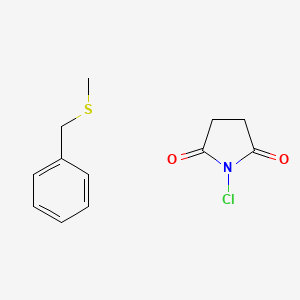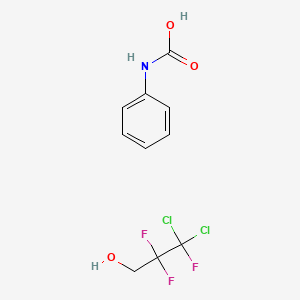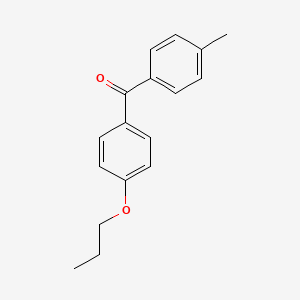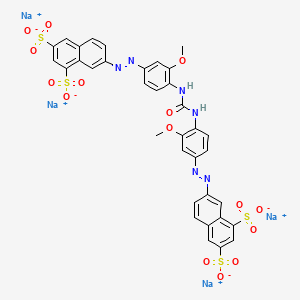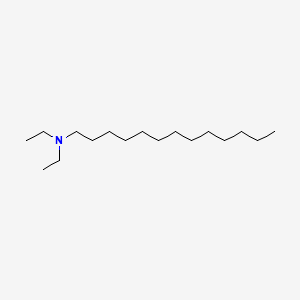![molecular formula C16H13N3O9S3 B14468110 2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid CAS No. 69774-80-7](/img/structure/B14468110.png)
2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid is an organic compound belonging to the class of azobenzenes. It is characterized by the presence of azo (-N=N-) linkage between two aromatic rings, one of which is substituted with amino and sulfonic acid groups. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid typically involves the diazotization of 4-amino-7-sulfonaphthalen-1-amine followed by coupling with benzene-1,4-disulfonic acid. The reaction conditions generally include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the continuous addition of reactants and removal of by-products to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, paper, and leather industries
Mécanisme D'action
The mechanism of action of 2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid involves its interaction with various molecular targets. The azo linkage can undergo cleavage under specific conditions, releasing aromatic amines that can interact with biological molecules. The sulfonic acid groups enhance the solubility and facilitate the binding of the compound to substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoazobenzene-3,4’-disulfonic acid: Similar structure with different substitution pattern.
2-Amino-5-(4-sulfophenyl)azobenzenesulfonic acid: Another azobenzene derivative with sulfonic acid groups.
Uniqueness
2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly useful in dye applications .
Propriétés
Numéro CAS |
69774-80-7 |
|---|---|
Formule moléculaire |
C16H13N3O9S3 |
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
2-[(4-amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C16H13N3O9S3/c17-13-4-5-14(12-7-9(29(20,21)22)1-3-11(12)13)18-19-15-8-10(30(23,24)25)2-6-16(15)31(26,27)28/h1-8H,17H2,(H,20,21,22)(H,23,24,25)(H,26,27,28) |
Clé InChI |
LTLKIGYZABNKRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


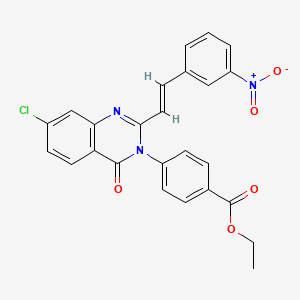
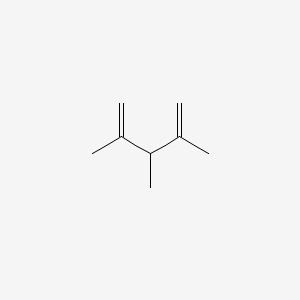
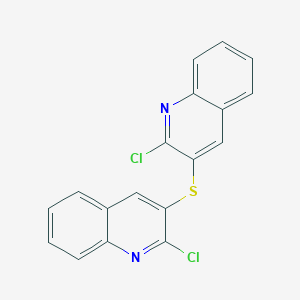

![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)
